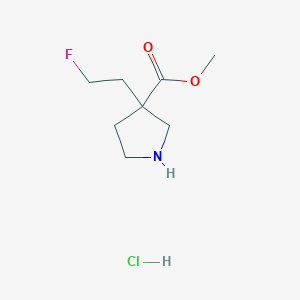

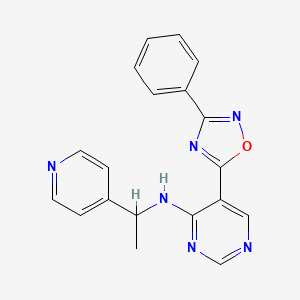

![molecular formula C10H17N3O B2547200 (1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine CAS No. 2165896-34-2](/img/structure/B2547200.png)

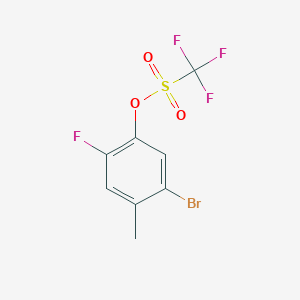

(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, also known as RO5263397, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of cyclopentylamines and has been found to possess a unique mechanism of action, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Advanced Synthesis Techniques: Research has explored the reinvestigation of thiazole synthesis, involving 1,3,4-oxadiazoles as intermediates, showcasing their utility in constructing complex heterocyclic systems. These processes have been applied in sugar chemistry to yield derivatives with potential applications in medicinal chemistry and material science (Paepke et al., 2009).

- Molecular Modifications for Selectivity: The study of benzodioxanes by replacing the ethylene chain with a cyclopentanol moiety indicates the role of structural variations in affecting affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors, emphasizing the importance of 1,3,4-oxadiazole frameworks in designing selective receptor ligands (Bolognesi et al., 1999).

Biological Activities

- Antimicrobial and Cytotoxic Activities: Novel carbazole derivatives incorporating 1,3,4-oxadiazol moieties have been synthesized, demonstrating significant antibacterial, antifungal, and anticancer activities, especially against human breast cancer cell lines. This underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in drug discovery and development (Sharma et al., 2014).

- Anti-inflammatory Agents: A series of 1,3,4-oxadiazole derivatives were designed and synthesized, showing promising radical scavenging and anti-inflammatory properties. This indicates their potential as therapeutic agents for inflammatory diseases (Iyer et al., 2016).

Methodological Innovations

- Catalyzed Synthesis Approaches: The copper-catalyzed cascade annulation of amidines and methylarenes to form 3,5-disubstituted-1,2,4-oxadiazoles represents a significant advancement in the efficient synthesis of these compounds. This method highlights the importance of catalysis in the eco-friendly and cost-effective production of heterocyclic compounds (Guo et al., 2015).

Propriétés

IUPAC Name |

(1S,3R)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-9-12-13-10(14-9)6-7-3-4-8(11)5-7/h7-8H,2-6,11H2,1H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEVWDMYIYSXPX-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CC2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

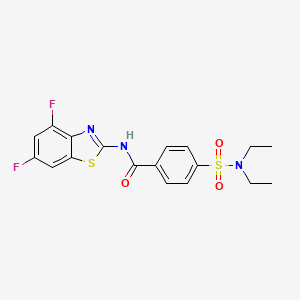

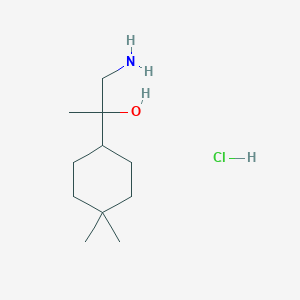

![Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B2547120.png)

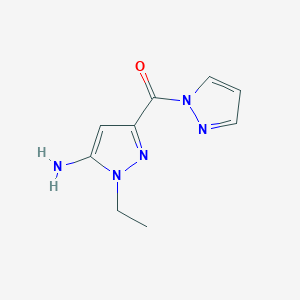

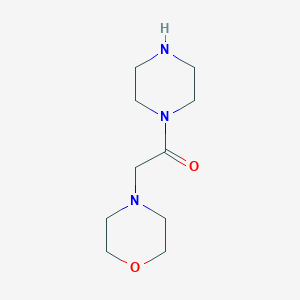

![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)

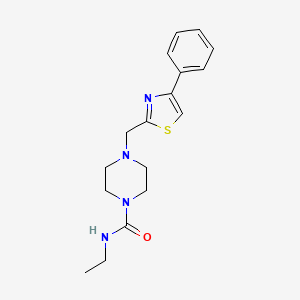

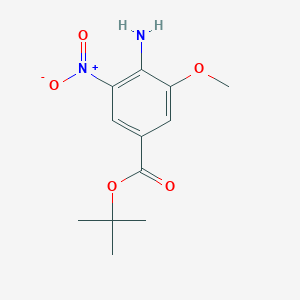

![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2547130.png)

![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)

![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)